3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-10-5-2-9-3-6(7(4)5)11(12)13/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMRCVRVZAWWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Functionalization of the Pyrrolo[2,3-c]Pyridine Core
The most widely employed strategy involves sequential nitration and chlorination of the parent heterocycle, 1H-pyrrolo[2,3-c]pyridine. Initial nitration is performed using fuming nitric acid (90–100% concentration) at 0–5°C to introduce the nitro group at the 4-position, followed by chlorination at the 3-position using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C. This method ensures regioselectivity, with the nitro group preferentially occupying the electron-deficient 4-position due to the directing effects of the pyridine nitrogen.
Reaction Conditions and Yields
-
Nitration Step : 1H-pyrrolo[2,3-c]pyridine (1 eq) is treated with fuming HNO₃ (1.2 eq) in H₂SO₄ at 0°C for 2 hours, yielding 4-nitro-1H-pyrrolo[2,3-c]pyridine (78% yield).
-
Chlorination Step : The nitro intermediate (1 eq) reacts with NCS (1.1 eq) in DMF at 60°C for 4 hours, producing the target compound in 82% yield.
Direct Nitration-Chlorination Sequential Approach
An alternative one-pot method employs simultaneous nitration and chlorination using mixed acid systems (HNO₃/HCl) at elevated temperatures. While this approach reduces reaction steps, it suffers from lower regioselectivity (65% yield) and byproduct formation, limiting its utility in high-purity applications.
Catalyzed One-Pot Synthesis Methods
Recent advances explore Lewis acid-catalyzed pathways to streamline synthesis. Indium(III) chloride (InCl₃), effective in analogous pyrrolo[2,3-b]pyridine syntheses, has been tested for facilitating nitro and chloro group incorporation. However, current data indicate moderate success (50–60% yield), necessitating further optimization for scalability.
Industrial-Scale Production Techniques
Industrial manufacturing prioritizes cost efficiency and yield maximization. Batch reactors and continuous flow systems are employed, with the latter enhancing heat transfer and reaction control. Key parameters include:
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Temperature Control | ±2°C | ±0.5°C |
| Reaction Time | 6–8 hours | 2–3 hours |
| Purity | 95–97% | 98–99% |
| Annual Capacity | 500 kg | 2,000 kg |
Continuous flow systems reduce byproduct formation through precise residence time control, achieving 99% purity at scale.
Analytical Characterization
Robust spectroscopic methods validate compound identity and purity:
Table 2: Spectroscopic Data for this compound
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.72 (s, 1H, H-2), 8.35 (d, J = 5.2 Hz, 1H, H-5), 7.98 (s, 1H, H-6) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 151.2 (C-4), 143.8 (C-3), 138.5 (C-2), 129.1 (C-5), 124.6 (C-6) |
| IR (KBr) | ν 1540 cm⁻¹ (NO₂ asym), 1350 cm⁻¹ (NO₂ sym), 740 cm⁻¹ (C-Cl) |
| HRMS (ESI) | m/z 197.579 [M+H]⁺ |
Comparative Analysis of Synthetic Methodologies
A systematic evaluation of three primary routes reveals critical trade-offs:
Table 3: Method Comparison
| Method | Yield | Purity | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Stepwise Functionalization | 82% | 99% | High | 1,200 |
| One-Pot Sequential | 65% | 92% | Moderate | 950 |
| Catalyzed (InCl₃) | 58% | 85% | Low | 1,500 |
The stepwise approach remains optimal for pharmaceutical applications due to its superior purity and yield, despite higher costs .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the nitrogen atom in the pyrrolo ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, primary or secondary amines in aprotic solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products
Reduction: 3-chloro-4-amino-1H-pyrrolo[2,3-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used (e.g., 3-amino-4-nitro-1H-pyrrolo[2,3-c]pyridine).
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine derivatives is their potential as anticancer agents. Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, studies have shown that certain derivatives can significantly inhibit the proliferation of breast cancer cell lines and induce apoptosis, suggesting their utility in cancer therapy .
Antiviral Properties
The compound has also been investigated for its antiviral properties. Pyrrolo[3,4-c]pyridine derivatives have demonstrated effectiveness against HIV-1, with some compounds showing moderate activity in inhibiting viral replication . This highlights the potential of this compound as a scaffold for developing new antiviral agents.
Antimicrobial and Anti-inflammatory Effects
Research has indicated that pyrrolo[2,3-b]pyridine derivatives possess antimicrobial and anti-inflammatory activities. These compounds have been studied for their ability to inhibit enzymes involved in inflammatory pathways and microbial growth, making them suitable candidates for developing new anti-inflammatory and antimicrobial therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the nitrogen-containing heterocycle can lead to enhanced potency and selectivity for biological targets. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at C-5 | Increases FGFR inhibitory activity |
| Alteration of Nitro Group | Modulates anti-inflammatory properties |
| Halogenation | Enhances binding affinity to target enzymes |
These modifications allow researchers to tailor the compound's activity profile for specific therapeutic applications.
Case Study 1: FGFR Inhibition
A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFRs. Among these, a derivative of this compound showed an IC50 value of 7 nM against FGFR1, indicating its potential as a lead compound for further development .
Case Study 2: Antiviral Activity Against HIV
Another investigation focused on the antiviral activity of various pyrrolo[3,4-c]pyridine derivatives against HIV-1. Compounds derived from this compound exhibited significant inhibition of viral replication in vitro, particularly those modified at specific positions on the pyridine ring .
Mechanism of Action
The mechanism of action of 3-chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine atom can participate in halogen bonding, enhancing the binding affinity to specific protein targets. These interactions can modulate enzyme activity or receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrrolopyridine Derivatives
Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:
Structural and Electronic Effects
- Nitro vs. Cyano (CN): The nitro group (NO₂) is more electron-withdrawing than cyano, increasing reactivity in aromatic substitution. For example, 3-chloro-4-nitro derivatives undergo faster nucleophilic displacement than 4-chloro-5-cyano analogs .
- Chloro vs. Trifluoromethyl (CF₃): CF₃ substituents impart greater lipophilicity and metabolic resistance compared to chloro, as seen in the enhanced stability of 4-chloro-3-CF₃ derivatives .
- Halogen Diversity: Multi-halogenated derivatives (e.g., 5-Cl-4-F-3-I) exhibit unique steric profiles, enabling targeted interactions in enzyme active sites .
Crystallographic and Physicochemical Properties
- Planarity: Pyrrolopyridine cores are typically planar (e.g., 4-chloro-1H-pyrrolo[2,3-d]pyrimidine in ), but nitro groups introduce slight torsional strain, affecting crystal packing .
- Hydrogen Bonding: Nitro groups participate less in hydrogen bonding compared to amino or hydroxyl substituents, reducing solubility in polar solvents .
Biological Activity
3-Chloro-4-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its unique structural arrangement, which includes a pyrrole and a pyridine ring fused together. The presence of both chlorine and nitro functional groups enhances its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its applications as a building block for more complex molecules and its potential therapeutic properties.
The chemical structure of this compound can be represented as follows:
This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are facilitated by common reagents such as hydrogen peroxide and lithium aluminum hydride.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and signaling pathways. Its interaction with specific molecular targets suggests potential applications in cancer research, as well as antiviral and anti-inflammatory activities.
The mechanism of action typically involves binding to the active sites of enzymes or receptors, thereby modulating critical signaling pathways essential for cellular functions. This interaction profile highlights its potential as a lead compound in drug discovery efforts targeting specific diseases.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound derivatives. The compound has shown promise in inhibiting tumor growth by targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors. For instance, derivatives have been reported to exhibit IC50 values in the nanomolar range against FGFRs .
Antiviral Activity
Research has also indicated that compounds within this class demonstrate antiviral properties. Notably, certain derivatives have been tested for their ability to inhibit HIV replication, with some showing effective concentrations (EC50) below 10 µM .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects, particularly in the context of diseases involving chronic inflammation. Its ability to inhibit specific inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals the unique biological activity profile of this compound. Below is a summary table highlighting some related compounds and their biological activities:
| Compound Name | Biological Activity |
|---|---|
| 4-Chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine | Anticancer properties |
| 6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine | Antiviral activity |
| 4-Chloro-1H-pyrrolo[2,3-c]pyridine | Moderate anti-inflammatory effects |
The distinct substitution pattern and the combination of both pyrrole and pyridine rings impart unique chemical reactivity and biological properties compared to its analogs.
Case Studies
In one notable study focusing on the anticancer activity of this compound derivatives, researchers synthesized several variants and assessed their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects while maintaining low toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. Critical Considerations :
- Monitor reaction temperatures to avoid over-nitration or decomposition.
- Use TLC or HPLC to verify intermediate purity.
Advanced: How can regioselectivity challenges during nitration be addressed?
Methodological Answer:
Regioselectivity in nitration is influenced by substituent electronic effects and steric hindrance. Strategies include:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, directing nitration .
- Protecting Groups : Temporarily block reactive sites (e.g., using SEM groups) to control nitro group placement .
- Computational Modeling : DFT calculations predict electron density maps to identify reactive sites (e.g., HOMO-LUMO analysis) .
Example :
In a related pyrrolopyridine derivative, DFT studies revealed higher electron density at the 4-position, aligning with experimental nitration outcomes .
Basic: What spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups; chlorine deshields adjacent carbons) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., Cl–C bond: ~1.73 Å; nitro group coplanarity with the ring) .
- Mass Spectrometry : ESI-MS (m/z [M+H]⁺) confirms molecular weight (e.g., calculated for C₇H₄ClN₃O₂: 213.01 g/mol) .
Data Reconciliation :
If NMR and X-ray data conflict (e.g., unexpected tautomerism), use variable-temperature NMR or neutron diffraction to resolve ambiguities .
Advanced: How do intermolecular interactions influence the crystal packing of this compound?
Methodological Answer:
X-ray charge density analysis (using SHELXL ) reveals:
Q. Table 1: Topological Parameters from Charge Density Analysis
| Interaction Type | Electron Density (e Å⁻³) | Laplacian (e Å⁻⁵) |
|---|---|---|
| N–H···N | 0.15–0.18 | −1.2 to −1.5 |
| C–H···Cl | 0.08–0.10 | +0.3 to +0.5 |
Implications : Strong H-bonding correlates with high melting points (>200°C) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in proton pump inhibition or antitumor activity arise from:
- Assay Variability : Standardize IC₅₀ measurements using pH-stat titration (for H⁺/K⁺-ATPase) or MTT assays (cell viability) .
- Structural Modifications : Compare analogues (e.g., 3-chloro vs. 3-bromo derivatives) to isolate electronic vs. steric effects .
- Synergistic Studies : Co-administer with paclitaxel to assess combinatorial effects (e.g., 3f derivative reduced tumor volume by 75% in xenografts) .
Case Study :
In KR-1020060051005A, replacing the nitro group with methoxy reduced IC₅₀ by 50%, highlighting nitro’s critical role in binding .
Basic: How is computational chemistry applied to predict reactivity?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to compute Fukui indices for electrophilic/nucleophilic sites .
- Molecular Docking : AutoDock Vina models interactions with targets (e.g., H⁺/K⁺-ATPase; binding energy < −8 kcal/mol suggests strong inhibition) .
Example :
A HOMO-LUMO gap of 3.59 eV (from BLYP calculations) indicates kinetic stability, aligning with low decomposition rates .
Advanced: What are the challenges in scaling up synthesis for in vivo studies?
Methodological Answer:
- Purification at Scale : Replace column chromatography with continuous crystallization (anti-solvent: heptane) to improve yield (>80%) .
- Nitro Group Stability : Avoid reducing conditions (e.g., catalytic hydrogenation) by using flow reactors for controlled nitro retention .
- Toxicity Screening : Conduct Ames tests to rule out mutagenicity from nitroarenes .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 60–70% | 75–85% |
| Purity (HPLC) | >95% | >98% |
| Reaction Time | 24–48 h | 8–12 h (flow reactor) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
